![molecular formula C23H27N5O2S B2475555 N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893273-27-3](/img/structure/B2475555.png)
N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines, which are heterocyclic compounds containing a triazolo ring fused to a quinazoline ring system . The molecular formula of this compound is C21H15N5O2S and it has a molecular weight of 401.44 .
Molecular Structure Analysis
Triazoloquinazolines are characterized by a five-membered triazole ring fused to a quinazoline ring system. The triazole ring contains two carbon atoms and three nitrogen atoms . The exact molecular structure of “this compound” would require more specific information or computational analysis for accurate determination.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For “this compound”, the molecular formula is C21H15N5O2S and the molecular weight is 401.44 . Other properties such as solubility, melting point, boiling point, etc., are not specified in the available literature.Applications De Recherche Scientifique
Synthetic Chemistry Applications
Triazoloquinazolines and related heterocycles have been extensively investigated for their synthetic and structural versatility. For instance, Crabb et al. (1999) explored the preparation and molecular rearrangements of triazoloquinazolinium betaines, providing insights into the complex chemistry of these compounds and their potential as synthetic intermediates (Crabb et al., 1999). Al-Salahi (2010) reported on the synthesis of phenyl-substituted triazoloquinazolines, highlighting the potential for creating a wide range of derivatives for further pharmacological evaluation (Al-Salahi, 2010).
Pharmacological Applications
The triazoloquinazoline scaffold has been associated with a variety of biological activities, including anticancer, antimicrobial, and receptor antagonist properties. Reddy et al. (2015) synthesized triazoloquinoline derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in cancer treatment (Reddy et al., 2015). Furthermore, Ivachtchenko et al. (2010) discussed the solution-phase synthesis of substituted triazoloquinazolines as selective serotonin 5-HT(6) receptor antagonists, indicating their potential in treating neurological disorders (Ivachtchenko et al., 2010).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad biological activity of triazole compounds , it is likely that multiple pathways could be affected.
Result of Action
Given the broad biological activity of triazole compounds , it is likely that the compound could have multiple effects at the molecular and cellular level.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16(2)14-27(15-17(3)4)21-19-12-8-9-13-20(19)28-22(24-21)23(25-26-28)31(29,30)18-10-6-5-7-11-18/h5-13,16-17H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJABDIWCVKETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

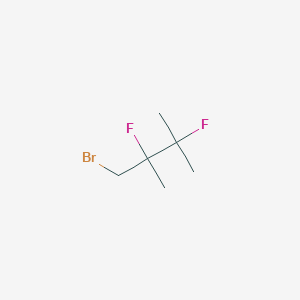
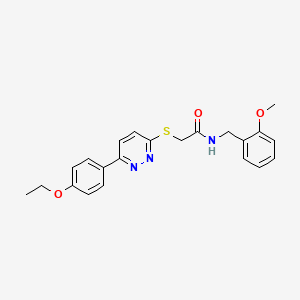
![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

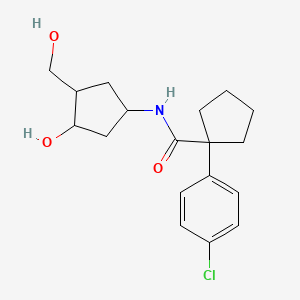

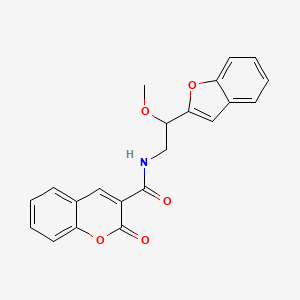

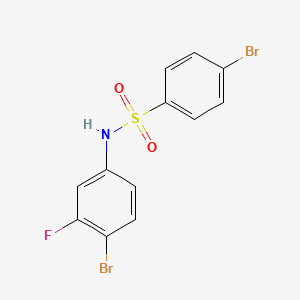
![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)